molecular formula C20H28N6O4S B2671714 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034472-24-5

4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2671714
CAS No.: 2034472-24-5
M. Wt: 448.54
InChI Key: SJABFUIGZBIDCD-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic chemical scaffold designed for advanced pharmaceutical and biochemical research. Its structure incorporates a benzenesulfonamide group, a moiety widely recognized in medicinal chemistry for its role as a key pharmacophore in the development of enzyme inhibitors . This compound is of significant interest in the exploration of new therapeutic agents, particularly as a potential candidate for anti-inflammatory drug discovery. Research indicates that benzenesulfonamide derivatives can function as selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), an important target in inflammation and cancer pathology . The integration of a 1,3,5-triazine core, further substituted with morpholino and pyrrolidinyl groups, enhances the molecule's ability to engage with biological targets through diverse hydrogen bonding and hydrophobic interactions. This makes it a valuable tool for researchers engaged in high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in the development of novel enzyme inhibitors. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O4S/c1-15-13-16(5-6-17(15)29-2)31(27,28)21-14-18-22-19(25-7-3-4-8-25)24-20(23-18)26-9-11-30-12-10-26/h5-6,13,21H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABFUIGZBIDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Morpholino Ring : Known for its role in increasing the bioavailability of compounds.
  • Triazine Moiety : Often associated with antitumor and antimicrobial activities.

The molecular formula is C18H24N6O3SC_{18}H_{24}N_6O_3S with a molecular weight of approximately 396.49 g/mol.

Antiviral Activity

Recent studies have indicated that derivatives similar to 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exhibit broad-spectrum antiviral activity. For instance, compounds with similar structures have been shown to increase intracellular levels of APOBEC3G (A3G), which is crucial for inhibiting the replication of viruses such as Hepatitis B Virus (HBV) and others .

Anticancer Properties

The compound's triazine structure suggests potential anticancer properties. Research has demonstrated that triazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that a related compound exhibited significant cytotoxic effects against A431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : By upregulating A3G levels, it may inhibit HBV replication.
  • Induction of Apoptosis in Cancer Cells : The interaction with specific cellular pathways may lead to programmed cell death in malignant cells.
  • Modulation of Enzyme Activity : The sulfonamide group can interact with various enzymes involved in metabolic pathways.

Study 1: Antiviral Efficacy

In an in vitro study, the compound was tested against HBV using HepG2.2.15 cells. Results indicated a dose-dependent reduction in viral load, with significant efficacy observed at concentrations above 10 µM. The mechanism was attributed to the upregulation of A3G levels .

Study 2: Anticancer Activity

A series of analogs were synthesized and tested for anticancer activity against several cell lines. One particular analog demonstrated an IC50 value of 0.5 µM against HT29 colon cancer cells, indicating potent growth inhibition compared to control treatments . Molecular docking studies suggested that the compound binds effectively to the active site of key enzymes involved in cancer cell metabolism.

Data Table: Biological Activities and Efficacies

Activity TypeModel/SystemIC50/EC50 ValueMechanismReference
AntiviralHepG2.2.15 (HBV)>10 µMA3G upregulation
AnticancerA431 Cells<0.5 µMApoptosis induction
AnticancerHT29 Cells<0.5 µMEnzyme inhibition

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Synthesis Yield Notable Features
Target Compound 1,3,5-Triazine 4-Morpholino, 6-pyrrolidin-1-yl, benzenesulfonamide N/A Balanced solubility and target engagement
N-(2-(Dimethylamino)ethyl)-... Hydrochloride 1,3,5-Triazine 4,6-Dimorpholino, phenylureido-benzamide 50% High electron density, potential for kinase inhibition
Benzimidazole Derivatives () Benzimidazole Benzenesulfonamide, pyridylmethylsulfinyl, methoxy 87% Aromatic core with sulfinyl linker
Pyrimidine-linked Sulfonamide () Pyrimidine 4-Ethylamino, 6-methyl, 2-fluorobenzenesulfonamide N/A Fluorine-enhanced metabolic stability

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

Answer:
The compound contains a 1,3,5-triazine core substituted with morpholino (oxygen-rich heterocycle) and pyrrolidinyl (secondary amine) groups, which enhance its nucleophilic reactivity. The benzenesulfonamide moiety with methoxy and methyl substituents contributes to steric and electronic effects, influencing regioselectivity in reactions like nucleophilic substitution or cross-coupling. For example, the morpholino group’s electron-donating nature may stabilize intermediates during synthesis, while the pyrrolidinyl group’s flexibility aids in binding interactions in biological assays .

Advanced: How can researchers optimize multi-step synthesis to improve yield and purity, particularly in steps involving triazine functionalization?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize charged intermediates in triazine reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve kinetics for triazine ring substitutions, while room temperature minimizes side reactions in sulfonamide coupling .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance nucleophilic attack on the triazine core .
  • Purification : Employ HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely related byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?

Answer:

  • ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), pyrrolidinyl N–CH₂ protons (δ 2.5–3.0 ppm), and triazine ring carbons (~δ 165–170 ppm) .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with isotopic patterns matching chlorine/bromine absence, ensuring molecular integrity .

Advanced: How should researchers resolve contradictions in reported biological activity (e.g., IC₅₀ variability) across enzyme inhibition assays?

Answer:

  • Assay standardization : Control buffer pH (e.g., Tris vs. HEPES) and ionic strength, as sulfonamides are sensitive to protonation states .
  • Purity validation : Use orthogonal methods (HPLC, DSC) to rule out impurities (>98% purity required for reliable IC₅₀) .
  • Kinetic studies : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition, which may explain variability .
  • Structural analogs : Compare with derivatives (e.g., pyridazine or morpholine variants) to isolate substituent-specific effects .

Basic: What are the common synthetic routes for introducing the morpholino and pyrrolidinyl groups onto the triazine core?

Answer:

  • Morpholino substitution : React 4,6-dichloro-1,3,5-triazine with morpholine in acetonitrile at 0–5°C to prevent over-substitution .
  • Pyrrolidinyl introduction : Use a nucleophilic displacement reaction with pyrrolidine under reflux in ethanol, followed by quenching with ice-water to isolate the product .
  • Sequential functionalization : Prioritize morpholino addition due to its lower nucleophilicity compared to pyrrolidine, ensuring regioselective control .

Advanced: What computational strategies can predict the compound’s binding mode to target enzymes when crystallographic data is unavailable?

Answer:

  • Molecular docking : Use AutoDock Vina with homology models of target enzymes (e.g., carbonic anhydrase) to prioritize sulfonamide-Zn²⁺ interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazine-morpholino group in hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .

Basic: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

  • Solubility : Low aqueous solubility (<1 mg/mL) due to hydrophobic triazine and benzene rings. Use co-solvents (10% DMSO/PEG 400) for IP/IV dosing .
  • Stability : Monitor degradation in PBS (pH 7.4) via UV-HPLC; half-life >24 hours is ideal for pharmacokinetic studies .

Advanced: What experimental approaches validate the compound’s selectivity for a target enzyme over structurally similar isoforms?

Answer:

  • Isozyme profiling : Test against isoforms (e.g., CA I, CA II, CA IX) using fluorescence-based thermal shift assays (ΔTm > 2°C indicates binding) .
  • Competitive SPR : Immobilize the target enzyme on a biosensor chip and measure binding kinetics in the presence of isoform-specific inhibitors .
  • Mutagenesis : Engineer enzyme active sites (e.g., His64Ala in CA II) to assess if key interactions are disrupted .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential sulfonamide-related sensitization .
  • Storage : Keep at –20°C under argon to prevent hydrolysis of the triazine ring .

Advanced: How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute pyrrolidinyl with piperidinyl to enhance metabolic stability while retaining affinity .
  • Prodrug strategies : Introduce ester moieties on the sulfonamide to improve oral bioavailability, with in vivo esterase activation .
  • LogP optimization : Use HPLC-derived logP values to balance hydrophobicity (target logP 2–3) for blood-brain barrier penetration .

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